REACTION_SMILES
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[C:26]([O:27][CH2:28][CH3:29])(=[O:30])[CH3:31].[CH3:1][N:2]([CH3:3])[C:17]([S:4][c:5]1[cH:6][c:7]2[c:8]([c:9]([CH3:14])[cH:10][c:11](=[O:13])[o:12]2)[cH:15][cH:16]1)=[O:18].[CH3:33][OH:34].[ClH:32].[c:19]1([CH3:20])[cH:21][cH:22][cH:23][cH:24][cH:25]1>>[SH:4][c:5]1[cH:6][c:7]2[c:8]([c:9]([CH3:14])[cH:10][c:11](=[O:13])[o:12]2)[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Cc1cc(=O)oc2cc(SC(=O)N(C)C)ccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(=O)oc2cc(SC(=O)N(C)C)ccc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cc1ccccc1
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Name
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|
Type
|
product
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Smiles
|
Cc1cc(=O)oc2cc(S)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |